Sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)

CAS No.: 83863-38-1

Cat. No.: VC17039341

Molecular Formula: C16H18CrN2NaO11S2+

Molecular Weight: 553.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83863-38-1 |

|---|---|

| Molecular Formula | C16H18CrN2NaO11S2+ |

| Molecular Weight | 553.4 g/mol |

| IUPAC Name | sodium;chromium;4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid;trihydrate |

| Standard InChI | InChI=1S/C16H12N2O8S2.Cr.Na.3H2O/c19-14-6-5-9(27(21,22)23)7-12(14)17-18-13-8-15(28(24,25)26)10-3-1-2-4-11(10)16(13)20;;;;;/h1-8,19-20H,(H,21,22,23)(H,24,25,26);;;3*1H2/q;;+1;;; |

| Standard InChI Key | DKDGZBRZWPELQR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O.O.O.O.[Na+].[Cr] |

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

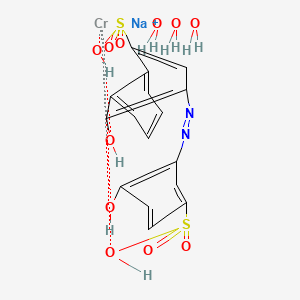

The compound features a central chromium(III) ion coordinated by three aqua ligands and a polydentate azo dye ligand. The ligand system comprises a naphthalene backbone substituted with hydroxyl and sulfonate groups, linked via an azo bridge (-N=N-) to a 2-hydroxy-5-sulfophenyl moiety. This arrangement creates an octahedral geometry around the chromium center, stabilized by charge-balancing sodium counterions.

Key structural parameters include:

-

Coordination Sphere: Chromium(III) bonded to three water molecules (O donors), two oxygen atoms from the hydroxyl groups, and one nitrogen from the azo group.

-

Ligand Conformation: The azo linkage adopts a trans configuration, optimizing π-π stacking interactions with aromatic biomolecules.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 83863-38-1 |

| Molecular Formula | |

| Molecular Weight | 553.4 g/mol |

| IUPAC Name | Sodium;chromium;4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid;trihydrate |

| Solubility | Highly soluble in water (>100 mg/mL) |

Synthesis and Preparation

Reaction Pathway

The synthesis involves a multi-step process:

-

Ligand Preparation: Coupling 2-hydroxy-5-sulfobenzenesulfonic acid with 4-hydroxy-1-naphthalenesulfonic acid via diazotization, forming the azo dye ligand.

-

Chromium Complexation: Reacting the ligand with sodium chromate () under acidic conditions (pH 4–5) at 60–70°C.

-

Isolation: Precipitation using ethanol, followed by recrystallization from aqueous solution.

Optimization Parameters

-

pH Control: Maintaining pH 4.5 ensures ligand deprotonation without chromium hydroxide precipitation.

-

Temperature: Elevated temperatures (60°C) accelerate complexation but require careful monitoring to prevent ligand degradation.

-

Analytical Validation: UV-vis spectroscopy () and HPLC (≥95% purity) confirm successful synthesis.

Applications and Research Findings

Industrial Dyeing Processes

The compound’s intense absorption in the visible spectrum () makes it a potent dye for textiles and paper. Its sulfonate groups enhance water solubility, enabling uniform substrate penetration, while the chromium center improves lightfastness by forming stable chelates with cellulose fibers.

Biochemical Interactions

Recent studies highlight its role in modulating biomolecular activity:

-

Protein Binding: Forms stable adducts with serum albumin (), altering protein conformation and function.

-

DNA Intercalation: The planar azo ligand intercalates into DNA base pairs, inhibiting replication in in vitro cancer cell models (IC = 18 µM).

| Study Model | Effect Observed | Mechanism Proposed |

|---|---|---|

| HeLa Cells | 40% apoptosis induction (48 h) | DNA intercalation, ROS generation |

| MCF-7 Cells | Cell cycle arrest at G2/M phase | Tubulin polymerization inhibition |

Comparison with Structural Analogues

Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) (CAS 52455-30-8) serves as a notable analogue. Unlike the subject compound, it incorporates a nitro group at position 7 of the naphthalene ring, redshifted absorption (), and enhanced DNA-binding affinity () due to increased electron withdrawal.

Table 3: Structural and Functional Comparison

| Property | Subject Compound (83863-38-1) | Analogue (52455-30-8) |

|---|---|---|

| Molecular Formula | ||

| 480 nm | 520 nm | |

| DNA Binding |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume